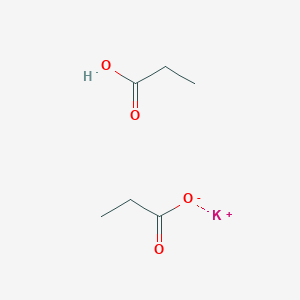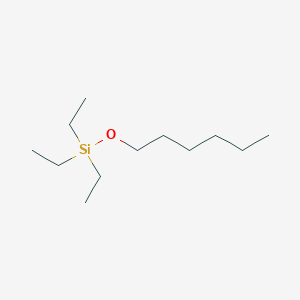![molecular formula C17H23N3O6 B14717064 N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine CAS No. 13585-99-4](/img/structure/B14717064.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using benzyl chloroformate to form N-[(Benzyloxy)carbonyl]-L-alanine.
Coupling Reactions: The protected L-alanine is then coupled with D-alanine and L-alanine sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.
Deprotection: Palladium on carbon (Pd/C) for hydrogenation or TFA for acid treatment.
Major Products
Hydrolysis: L-alanine, D-alanine, and L-alanine.
Deprotection: The free peptide without the benzyloxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the context of protease activity.
Drug Development: It serves as a model compound in the development of peptide-based drugs and inhibitors.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine involves its interaction with specific enzymes or receptors. The benzyloxycarbonyl group protects the amino terminus, allowing selective reactions at other sites. Upon deprotection, the free peptide can interact with its target, often through hydrogen bonding and hydrophobic interactions, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteine
- N-[(Benzyloxy)carbonyl]-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-proline
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of both L- and D-forms of alanine. This configuration can influence its interaction with enzymes and receptors, making it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
13585-99-4 |
|---|---|
Molekularformel |
C17H23N3O6 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-10(14(21)19-12(3)16(23)24)18-15(22)11(2)20-17(25)26-9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,18,22)(H,19,21)(H,20,25)(H,23,24)/t10-,11+,12+/m1/s1 |
InChI-Schlüssel |
XBQPONGEMLXIKR-WOPDTQHZSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


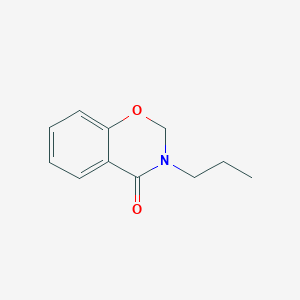
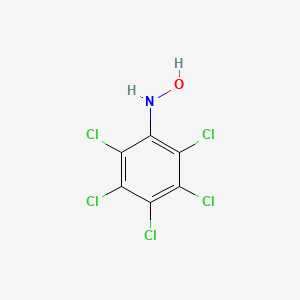
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)

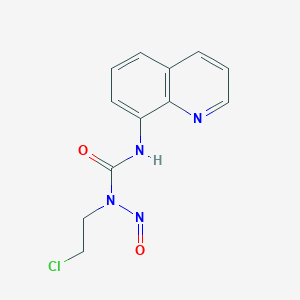
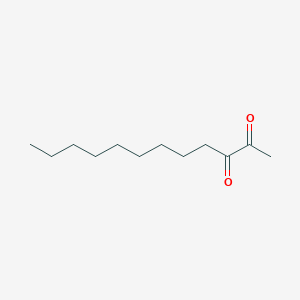

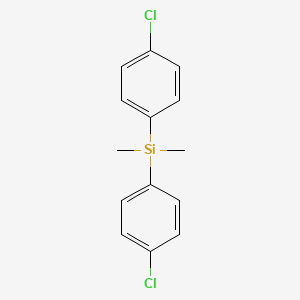
![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)

